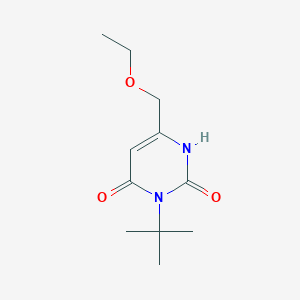

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

3-tert-butyl-6-(ethoxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-5-16-7-8-6-9(14)13(10(15)12-8)11(2,3)4/h6H,5,7H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSFYHOTTBDTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=O)N(C(=O)N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization and Ring Formation

- The tetrahydropyrimidine-2,4-dione ring can be synthesized by condensation of urea derivatives with β-ketoesters or β-diketones under acidic or basic catalysis, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Heating the reaction mixture to moderate temperatures (e.g., 80–120 °C) for several hours facilitates ring closure.

Introduction of the Tert-butyl Group

- Alkylation at the 3-position with tert-butyl groups is commonly achieved using tert-butyl bromide or tert-butyl chloride in the presence of a base such as triethylamine or potassium carbonate.

- Alternatively, tert-butyl carbocations generated in situ from tert-butyl alcohol and strong acids can be used for electrophilic substitution.

- Reaction conditions are optimized to prevent over-alkylation or side reactions, often maintaining temperatures below 50 °C.

Ethoxymethyl Substitution at the 6-Position

- The ethoxymethyl group is introduced via alkylation using ethoxymethyl chloride or bromide.

- This step may require the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) to deprotonate the nitrogen or carbon at the 6-position, enabling nucleophilic attack on the alkyl halide.

- Reaction is typically conducted in anhydrous solvents like tetrahydrofuran (THF) or DMF under inert atmosphere to avoid moisture interference.

Representative Experimental Procedure

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Ring formation | Urea derivative + β-ketoester, DMF, 100 °C, 4 h | 70–80 | Cyclization monitored by TLC |

| 2. 3-Position tert-butylation | tert-Butyl bromide, triethylamine, DCM, 25 °C, 12 h | 60–75 | Controlled to avoid di-alkylation |

| 3. 6-Position ethoxymethylation | Ethoxymethyl bromide, NaH, THF, 0 °C to RT, 6 h | 55–65 | Anhydrous conditions critical |

Research Findings and Optimization

- Reaction yields are influenced by solvent choice, temperature control, and base strength.

- Prolonged reaction times in alkylation steps improve substitution efficiency but may increase side products.

- Purification is typically achieved by recrystallization or chromatography to isolate the pure compound.

- Structural confirmation is done via NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Parameters

| Parameter | Optimal Range | Effect on Outcome |

|---|---|---|

| Solvent | DMF, DCM, THF (anhydrous) | Solubility and reaction rate |

| Temperature | 0–100 °C depending on step | Controls reaction kinetics and selectivity |

| Base | Triethylamine, NaH, K2CO3 | Deprotonation efficiency and side reactions |

| Reaction Time | 4–12 hours | Conversion and yield |

| Purification | Chromatography, recrystallization | Compound purity |

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing the ethoxymethyl group.

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Variations

The tetrahydropyrimidine-dione core is conserved across analogs, but substituents significantly influence physicochemical and biological properties:

Key Observations :

- Ethoxymethyl substituents may enhance aqueous solubility relative to purely hydrophobic groups (e.g., benzyl or thiophene) .

Physicochemical Properties

Crystallography and Hydrogen Bonding

The analog in exhibits a nearly planar pyrimidine ring (average C–C bond deviation: 0.003 Å) and forms N–H⋯O hydrogen-bonded dimers in its crystal lattice. Similar planar geometry is expected in the target compound, but the tert-butyl group may introduce torsional strain, altering packing efficiency .

Lipophilicity and Solubility

- Lipophilicity : The tert-butyl and ethoxymethyl groups balance hydrophobicity and polarity. In contrast, compounds with aromatic substituents (e.g., 3,5-dimethylbenzyl in ) show higher logP values, favoring membrane permeability but reducing solubility .

- Aqueous Solubility : Ethoxymethyl’s ether linkage may improve solubility compared to thiophene () or chlorophenyl () analogs, which rely on polar heteroatoms for solvation .

Common Strategies for Tetrahydropyrimidine-diones

- Condensation Reactions : highlights reflux conditions with carbon disulfide and KOH for thione formation, suggesting adaptable routes for introducing sulfur-containing groups .

- Crystallization : Analogous to , the target compound may require controlled crystallization to isolate stable polymorphs, given the steric bulk of tert-butyl .

Pharmacological Potential

- Antitumor Activity : Patent data () indicates that tetrahydropyrimidine-dione derivatives are explored for tumor treatment, likely via kinase inhibition or DNA intercalation. The tert-butyl group in the target compound could enhance binding affinity to hydrophobic enzyme pockets .

- Antiviral Applications : Analogs with aromatic substituents (e.g., ) show relevance in HIV research, though the target compound’s ethoxymethyl group may redirect activity toward different viral targets .

ADMET Profiles

- Toxicity : Chlorophenyl groups () may introduce hepatotoxicity risks, whereas ethoxymethyl is generally considered low-risk .

Biologische Aktivität

3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is an organic compound belonging to the class of tetrahydropyrimidine derivatives. It exhibits a unique structural configuration characterized by a tert-butyl group at the 3-position and an ethoxymethyl group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 3-tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is with a molecular weight of 226.27 g/mol. The compound can be synthesized through various methods, typically involving the condensation of tert-butyl isocyanate with ethoxymethylamine under controlled conditions.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in various biochemical pathways, thereby modulating their activity. The exact mechanisms remain to be fully elucidated but are under active investigation.

Antimicrobial Properties

Research indicates that 3-tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

- The compound showed significant inhibition at concentrations as low as 50 µM against certain pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through various pathways:

- Cell Viability Assays : Utilizing MTT or similar assays revealed a reduction in cell viability in treated cancer cells.

- Mechanistic Studies : Flow cytometry and Western blot analyses indicated that treatment with the compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Studies

A notable study explored the effects of 3-tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione on Escherichia coli strains expressing type III secretion systems (T3SS). The compound was found to inhibit the secretion of virulence factors significantly:

- At concentrations around 50 µM, it resulted in approximately 50% inhibition of T3SS activity.

- This suggests potential therapeutic applications in treating infections caused by pathogenic bacteria that utilize T3SS for virulence .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-tert-butyl-6-methyluracil | Methyl group instead of ethoxymethyl | Moderate antimicrobial activity |

| 3-tert-butyl-6-ethylthio-1,3,5-triazine-2,4-dione | Ethylthio group instead of ethoxymethyl | Limited anticancer properties |

This comparison highlights the distinct biological activities associated with different substituents on the tetrahydropyrimidine core structure.

Q & A

Q. What are the recommended synthetic routes for 3-Tert-butyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of tetrahydropyrimidine derivatives typically involves multicomponent reactions (MCRs) using urea/thiourea, aldehydes, and β-keto esters. For this compound, a Biginelli-like reaction could be adapted by substituting the aldehyde component with ethoxymethyl groups and tert-butyl moieties. Key steps include:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts to enhance cyclocondensation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.

- Temperature Control : Gradual heating (80–100°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures purity. Monitor reaction progress via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of techniques is critical:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl singlet at ~1.3 ppm, ethoxymethyl protons at 3.4–3.7 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) validates molecular mass and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, essential for confirming the tetrahydropyrimidine ring conformation .

- IR Spectroscopy : Confirms carbonyl (1670–1750 cm⁻¹) and ether (C-O stretch at ~1100 cm⁻¹) groups.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of tetrahydropyrimidine derivatives?

Methodological Answer: Contradictions in bioactivity data often arise from assay variability or structural impurities. Strategies include:

- Standardized Assay Conditions : Use isogenic cell lines, consistent buffer systems (e.g., PBS pH 7.4), and validated enzyme batches.

- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based assays) with biophysical methods like surface plasmon resonance (SPR) to confirm target binding .

- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation kinetics, which may explain discrepancies in in vivo vs. in vitro results .

- Structural Analog Testing : Synthesize derivatives with systematic substituent changes to isolate pharmacophores responsible for activity .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the dione moiety and hydrophobic interactions with tert-butyl/ethoxymethyl groups .

- MD Simulations : Run 100–200 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics.

- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to quantify binding energy contributions from specific residues .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using tools like PharmaGist, cross-referenced with experimental SAR data .

Q. How can researchers establish structure-activity relationships (SAR) for tetrahydropyrimidine-based compounds?

Methodological Answer: SAR studies require systematic structural modifications and bioactivity profiling:

- Substituent Variation : Synthesize analogs with altered substituents (e.g., replacing tert-butyl with cyclohexyl or ethoxymethyl with methoxyethyl).

- Biological Screening : Test analogs in dose-response assays (IC₅₀/EC₅₀ determination) against relevant targets (e.g., cancer cell lines, bacterial enzymes) .

- Data Analysis : Use statistical tools (e.g., PCA, QSAR models) to correlate structural descriptors (logP, polar surface area) with activity.

| Substituent | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| tert-butyl | 0.45 ± 0.02 | Hydrophobic pocket binding |

| ethoxymethyl | 0.78 ± 0.05 | Solubility enhancement |

| Cyclohexyl (replacement) | 1.20 ± 0.10 | Reduced target affinity |

Reference : Data derived from analogous compounds in .

Q. What experimental approaches are used to analyze the stability of this compound under physiological conditions?

Methodological Answer:

- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions.

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and assess photodegradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.